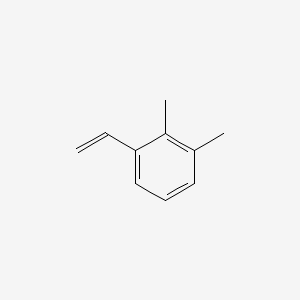

2,3-Dimethylstyrene

Description

The exact mass of the compound this compound is 132.093900383 g/mol and the complexity rating of the compound is 115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOUDBQOEJSUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865381 | |

| Record name | 1-Ethenyl-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27496-76-0, 27576-03-0, 40243-75-2 | |

| Record name | Vinylxylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, dimethyl deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040243752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylxylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethylstyrene chemical properties and data sheet

An In-depth Technical Guide to 2,3-Dimethylstyrene (B1265930): Chemical Properties and Data

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and a representative synthesis protocol for this compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be working with this compound.

Chemical and Physical Properties

This compound, also known as 1-ethenyl-2,3-dimethylbenzene, is an aromatic hydrocarbon.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H12 | [1][3] |

| Molecular Weight | 132.21 g/mol | [1] |

| CAS Number | 27576-03-0 | [1] |

| Appearance | Liquid | [4][5] |

| Boiling Point | 193.1 °C at 760 mmHg | [1][6] |

| Flash Point | 62.6 °C | [1][6] |

| Density | 0.893 g/cm³ | [1] |

| Solubility in Water | 35.29 mg/L at 25 °C (estimated) | [2][6] |

| logP (Octanol-Water Partition Coefficient) | 3.822 (estimated) | [2][6] |

| Refractive Index | Not Available | |

| Vapor Pressure | 0.659 mmHg at 25 °C (estimated) | [2][6] |

Spectroscopic Data

| Data Type | Isomer | Key Features |

| ¹H NMR | 2,4-Dimethylstyrene (B1330402), 2,5-Dimethylstyrene | Aromatic protons, vinyl protons, and methyl protons will show characteristic shifts. |

| ¹³C NMR | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | Aromatic carbons, vinyl carbons, and methyl carbons will have distinct chemical shifts. |

| Mass Spectrometry (GC-MS) | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | The molecular ion peak (M+) is expected at m/z = 132. Common fragments would include the loss of a methyl group (m/z = 117) and other aromatic fragments.[5][7] |

| Infrared (IR) Spectroscopy | 2,4-Dimethylstyrene, 2,5-Dimethylstyrene | Characteristic peaks for C-H stretching in the aromatic and vinyl groups, C=C stretching for the vinyl and aromatic ring, and out-of-plane bending for substituted benzene. |

Safety and Handling

Based on the Safety Data Sheet (SDS) for dimethylstyrene isomers, the following information is crucial for safe handling.

| Category | Information | Reference |

| GHS Hazard Classification | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5][7][8] |

| First Aid Measures | Inhalation: Move person into fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth with water. | [8] |

| Firefighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Specific Hazards: Vapors may form explosive mixtures with air. | [8] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Skin Protection: Handle with gloves. Wear protective clothing. Respiratory Protection: Use a respirator if ventilation is inadequate. | [8] |

| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flame. | [8] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of substituted styrenes is through the Wittig reaction, starting from a corresponding benzaldehyde. An alternative is the Knoevenagel condensation followed by further modifications. The following is a representative protocol for a Wittig-based synthesis.

Objective: To synthesize this compound from 2,3-dimethylbenzaldehyde (B27725).

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

2,3-Dimethylbenzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange/yellow, indicating the formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of 2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

-

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound via the Wittig reaction.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 2,3-dimethyl styrene [flavscents.com]

- 3. This compound [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2,5-Dimethylstyrene | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dimethyl styrene, 40243-75-2 [thegoodscentscompany.com]

- 7. 2,4-Dimethylstyrene | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

2,3-Dimethylstyrene: A Technical Overview for Researchers

A comprehensive guide to the chemical properties, synthesis, and potential applications of 2,3-dimethylstyrene (B1265930), tailored for professionals in research, development, and drug discovery.

Introduction

This compound, a substituted aromatic hydrocarbon, is a significant monomer in the field of polymer science and a potential building block in synthetic organic chemistry. Its unique structural characteristics, featuring a vinyl group and two adjacent methyl groups on the benzene (B151609) ring, influence its reactivity and the properties of its resulting polymers. This document provides an in-depth technical guide on this compound, covering its chemical identity, physical properties, a detailed synthetic protocol, and an exploration of its current and potential applications.

Chemical Identity and Properties

This compound is systematically named 1-ethenyl-2,3-dimethylbenzene. Its chemical structure and key identifiers are crucial for researchers in sourcing and utilizing this compound.

Molecular Structure:

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| CAS Number | 27576-03-0 | [1][2] |

| Molecular Formula | C10H12 | [1][3] |

| Molecular Weight | 132.21 g/mol | [1] |

| Boiling Point | 193.1 °C at 760 mmHg | [1] |

| Density | 0.893 g/cm³ | [1] |

| Flash Point | 62.6 °C | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=C)C | [1] |

| InChI Key | HLOUDBQOEJSUPI-UHFFFAOYSA-N | [3] |

Note on CAS Number: While the CAS number 27576-03-0 is the most consistently referenced in chemical databases for this compound, the number 40243-75-2 also appears in some sources. Researchers should verify the CAS number with their supplier.[1][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide. This method is highly versatile for the formation of carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound from 2,3-dimethylbenzaldehyde (B27725).

Materials:

-

Strong base (e.g., n-butyllithium in THF or sodium hydride in DMSO)

-

2,3-Dimethylbenzaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

-

Hexanes

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon atmosphere)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the ylide is indicated by a color change. Allow the mixture to stir at room temperature for 1-2 hours.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,3-dimethylbenzaldehyde in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with hexanes (3 x 50 mL).

-

Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure this compound. The by-product, triphenylphosphine (B44618) oxide, can be separated during this process.

Synthesis Workflow

References

A Technical Guide to the Synthesis and Purification of 2,3-Dimethylstyrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis and purification of the 2,3-dimethylstyrene (B1265930) monomer. This guide details common laboratory-scale synthetic routes, including the Wittig reaction and a Grignard-based approach, as well as purification and characterization methodologies.

Introduction

This compound is an aromatic hydrocarbon and a substituted styrene (B11656) monomer. Its unique structural features make it a valuable building block in organic synthesis and polymer chemistry. The presence of the vinyl group allows for polymerization and various other chemical transformations, while the methyl groups on the aromatic ring influence its electronic properties and steric hindrance. This guide outlines reliable methods for its preparation and purification, crucial for ensuring high-purity material for research and development applications. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂[1] |

| Molecular Weight | 132.20 g/mol [1] |

| IUPAC Name | 1-Ethenyl-2,3-dimethylbenzene[1] |

| Boiling Point | 193.1 °C (estimated) |

| Appearance | Colorless liquid |

Synthesis of this compound

Two primary laboratory-scale methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction followed by dehydration.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds.[2][3][4] In this case, 2,3-dimethylbenzaldehyde (B27725) is reacted with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.[5]

Step 1: Ylide Preparation

-

To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise. A deep yellow or orange-red color indicates the formation of the ylide.[5]

-

Stir the mixture at 0 °C for 1 hour.[5]

Step 2: Wittig Reaction

-

In a separate flame-dried flask, dissolve 2,3-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

The crude product, a mixture of this compound and triphenylphosphine (B44618) oxide, is purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate (B1210297) gradient).[5]

The yields for Wittig reactions can vary depending on the substrate and reaction conditions. For non-stabilized ylides reacting with aromatic aldehydes, yields are typically in the range of 60-85%.[6]

Grignard Reaction and Dehydration

This two-step synthesis involves the formation of a tertiary alcohol, 1-(2,3-dimethylphenyl)ethanol (B1346038), via a Grignard reaction, followed by an acid-catalyzed dehydration to yield the desired alkene.[7]

Step 1: Grignard Reaction - Synthesis of 1-(2,3-Dimethylphenyl)ethanol

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents).

-

Add a small volume of anhydrous THF.

-

Add a solution of 2,3-dimethylbromobenzene (1.0 equivalent) in anhydrous THF dropwise via the addition funnel to initiate the formation of the Grignard reagent, 2,3-dimethylphenylmagnesium bromide. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.

-

Once the reaction is initiated (as evidenced by heat evolution and bubbling), add the remaining 2,3-dimethylbromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetaldehyde (B116499) (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by slowly pouring the mixture over ice and then adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-(2,3-dimethylphenyl)ethanol.[8]

Step 2: Dehydration of 1-(2,3-Dimethylphenyl)ethanol

-

Place the crude 1-(2,3-dimethylphenyl)ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄).[7][9]

-

Set up a simple distillation apparatus.

-

Heat the mixture. The this compound product will distill over with water as it is formed.

-

Collect the distillate in a separatory funnel. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and proceed with further purification if necessary.

References

- 1. This compound [webbook.nist.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2,3-Dimethylphenyl)ethanol | 54166-49-3 | Benchchem [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

Spectroscopic data for 2,3-Dimethylstyrene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylstyrene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (C₁₀H₁₂). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and methodologies for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz. Data is partially assigned and does not include methyl proton signals.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 7.18 | dd | 4.8, 1.6 | Aromatic (Ar-H) |

| 7.02 – 6.96 | m | - | Aromatic (Ar-H) |

| 6.83 | dd | 17.4, 10.8 | Vinyl (=CH-) |

| 5.58 | d | 17.3 | Vinyl (=CH₂) |

| 5.15 | d | 10.8 | Vinyl (=CH₂) |

| Reference:[1] |

Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 101 MHz.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 143.15 | Aromatic (Quaternary) |

| 129.96 | Aromatic (CH) |

| 127.41 | Aromatic (CH) |

| 125.90 | Aromatic (CH) |

| 124.42 | Aromatic (Quaternary) |

| 113.35 | Vinyl (=CH₂) |

| Reference:[1] |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Vinyl & Aromatic |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) |

| 1630-1600 | C=C Stretch | Aromatic Ring |

| ~1640 | C=C Stretch | Vinyl |

| 1470-1430 | C-H Bend | Methyl (-CH₃) |

| 1000-650 | C-H Out-of-Plane Bend | Aromatic (Substitution Pattern Dependent) |

Mass Spectrometry (MS)

The mass spectrum is obtained using Electron Ionization (EI), which typically causes significant fragmentation.

Table 4: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₀H₁₂, Molecular Weight: 132.20 g/mol .[4]

| m/z (Mass/Charge Ratio) | Ion | Interpretation |

| 132 | [M]⁺• | Molecular Ion |

| 117 | [M-15]⁺ | Loss of a methyl radical (-CH₃) |

| 115 | [M-17]⁺ | Loss of a methyl radical followed by H₂ |

The fragmentation pattern is dominated by the loss of a methyl group (CH₃) to form a highly stable cation at m/z 117, which is a common feature for methylated aromatic compounds.[5]

Experimental Protocols

The following sections describe standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is a general procedure for acquiring high-resolution NMR spectra of liquid samples.[6][7]

-

Sample Preparation : Accurately weigh 5-25 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean vial.[6][8]

-

Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube.[7][9]

-

Volume Adjustment : Ensure the sample height in the NMR tube is approximately 4-5 cm to be within the optimal detection volume of the spectrometer's probe.[6][7]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

Shimming : Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[6]

-

Acquisition : Set the appropriate acquisition parameters for both ¹H and ¹³C experiments (e.g., number of scans, pulse sequence, spectral width) and initiate data collection.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

For a liquid sample like this compound, the neat film method is commonly employed.[10][11]

-

Plate Preparation : Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture or oils.[10]

-

Sample Application : Place a single drop of neat this compound liquid onto the surface of one salt plate.[11]

-

Film Formation : Place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film between the plates.[12]

-

Data Acquisition : Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

-

Sample Scan : Acquire the infrared spectrum of the sample.

-

Cleaning : After analysis, thoroughly clean the salt plates with a suitable dry solvent (e.g., acetone (B3395972) or isopropanol) and store them in a desiccator.[10][12]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines the general steps for obtaining a mass spectrum using electron ionization, often coupled with Gas Chromatography (GC-MS).[13][14]

-

Sample Introduction : Inject a dilute solution of this compound into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization : As the volatilized sample molecules enter the ion source, they are bombarded by a beam of high-energy electrons (typically at 70 eV).[14][15] This process ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺•).[16]

-

Fragmentation : The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions. This hard ionization technique is useful for structural elucidation.[13]

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. sites.bu.edu [sites.bu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical Properties of Poly(2,3-dimethylstyrene)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of poly(2,3-dimethylstyrene). Due to the limited availability of direct experimental data for this specific polymer, this guide synthesizes information from closely related isomers and the parent polymer, polystyrene, to offer a robust predictive profile. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and validation.

Thermal Properties

The thermal characteristics of a polymer are critical for determining its processing conditions and application range. The key thermal properties include the glass transition temperature (Tg) and thermal stability.

Table 1: Thermal Properties of Poly(dimethylstyrene) Isomers and Polystyrene

| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Poly(2,5-dimethylstyrene) | Polystyrene |

| Glass Transition Temperature (Tg) | Estimated: 120-135 °C | 112 °C[1] | 143 °C[1] | ~100 °C |

| Decomposition Onset (Td, onset) in N2 | Not available | >300 °C | >300 °C | >300 °C |

| Peak Decomposition Temperature in N2 | Not available | ~400 °C | ~400 °C | ~400 °C |

Note: Values for poly(this compound) are estimated based on data from its isomers. Actual values may vary depending on molecular weight and experimental conditions.

The glass transition temperature of polystyrene is approximately 100°C. The addition of methyl groups to the styrene (B11656) monomer generally increases the Tg due to increased steric hindrance, which restricts chain mobility. Based on the values for the 2,4- and 2,5-isomers, the Tg of poly(this compound) is anticipated to be in the range of 120-135 °C.

Physical and Optical Properties

Density and refractive index are fundamental physical properties that are important for material identification and application-specific requirements.

Table 2: Physical and Optical Properties of Poly(dimethylstyrene) Isomers and Polystyrene

| Property | Poly(this compound) | Poly(2,4-dimethylstyrene) | Polystyrene |

| Density (g/cm³) | Estimated: 1.04-1.08 | ~1.05-1.1[2] | 1.04-1.09 |

| Refractive Index (nD at 20°C) | Estimated: ~1.59 | Not available | ~1.59 |

Note: Values for poly(this compound) are estimated based on data from its isomer and parent polymer.

The density of the This compound (B1265930) monomer is reported as 0.893 g/cm³. Upon polymerization, a significant increase in density is expected. For comparison, the density of polymerized 2,4-dimethylstyrene (B1330402) is approximately 1.05-1.1 g/cm³.[2] Therefore, a similar density range is predicted for poly(this compound). The refractive index is also expected to be comparable to that of polystyrene.

Solubility Characteristics

The solubility of a polymer is crucial for processing, characterization, and formulation development. Poly(this compound), being a derivative of polystyrene, is expected to exhibit similar solubility behavior.

Table 3: Solubility of Polystyrene (as a proxy for Poly(this compound))

| Solvent Class | Solvents | Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Partially Soluble to Soluble |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Alcohols | Methanol, Ethanol | Insoluble |

| Alkanes | Hexane, Cyclohexane | Insoluble (Swells) |

| Water | Insoluble |

Experimental Protocols

To facilitate the precise determination of the physical properties of poly(this compound), the following standard experimental methodologies are described.

Thermal Analysis

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

-

Objective: To determine the temperature at which the polymer transitions from a glassy to a rubbery state.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

-

The sample is subjected to a heat-cool-heat cycle to erase its thermal history.

-

First Heating: The sample is heated from ambient temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.

-

Second Heating: A second heating scan is performed at the same rate as the first. The Tg is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

-

Objective: To determine the thermal stability and decomposition profile of the polymer.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the polymer (5-10 mg) is placed in a TGA pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.

-

The onset of decomposition is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve.

-

Density Measurement

Archimedes' Principle (Immersion Method)

-

Objective: To determine the density of a solid polymer sample.

-

Instrumentation: An analytical balance with a density determination kit, a beaker, and a liquid of known density (e.g., distilled water or ethanol).

-

Procedure:

-

The weight of the dry polymer sample is measured in the air.

-

The sample is then immersed in a liquid of known density, and its apparent weight is measured.

-

The density of the polymer is calculated using the formula: ρ_polymer = (W_air * ρ_liquid) / (W_air - W_liquid) where ρ_polymer is the density of the polymer, W_air is the weight in air, W_liquid is the weight in the liquid, and ρ_liquid is the density of the liquid.

-

Refractive Index Measurement

Abbe Refractometer

-

Objective: To measure the refractive index of a polymer film.

-

Instrumentation: An Abbe refractometer.

-

Procedure:

-

A thin, flat film of the polymer with a smooth surface is prepared.

-

A small drop of a suitable contact liquid (with a refractive index higher than the polymer) is placed on the prism of the refractometer.

-

The polymer film is placed on top of the contact liquid.

-

Light is passed through the prism and the sample, and the critical angle is measured.

-

The refractive index is then read directly from the instrument's scale.

-

Solubility Testing

-

Objective: To determine the solubility of the polymer in various solvents.

-

Procedure:

-

A small, known amount of the polymer (e.g., 0.1 g) is placed in a test tube.

-

A known volume of the solvent (e.g., 10 mL) is added.

-

The mixture is agitated at a controlled temperature.

-

Solubility is assessed visually. A clear, homogeneous solution indicates that the polymer is soluble. The formation of a swollen gel or the presence of undissolved polymer indicates partial solubility or insolubility.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of poly(this compound).

Caption: Experimental workflow for the characterization of poly(this compound).

This guide provides a foundational understanding of the physical properties of poly(this compound), leveraging comparative data and established experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in the fields of polymer science, materials science, and drug development, enabling informed material selection and further investigation.

References

Solubility of 2,3-Dimethylstyrene in common organic solvents

An In-depth Technical Guide on the Solubility of 2,3-Dimethylstyrene (B1265930)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Subject: A Technical Overview of the Solubility Characteristics of this compound in Common Organic Solvents

Abstract

This compound, also known as 1-ethenyl-2,3-dimethylbenzene, is an aromatic hydrocarbon with applications in polymer synthesis and as a chemical intermediate. A thorough understanding of its solubility profile is essential for its effective use in research and manufacturing, enabling proper solvent selection for reactions, purification, and formulation. This guide provides a detailed overview of the solubility of this compound, outlines a standard methodology for its experimental determination, and presents a logical workflow for solubility testing. While specific quantitative experimental data for this compound is sparse in publicly available literature, this document consolidates estimated data and predicts its solubility based on fundamental chemical principles.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is a nonpolar, aromatic hydrocarbon.[1][2] Its structure, featuring a benzene (B151609) ring substituted with a vinyl group and two methyl groups, dictates its solubility behavior. It is expected to be readily soluble in nonpolar and weakly polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.

The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alkanes | Hexane, Heptane, Cyclohexane | High / Miscible | Nonpolar solvents that readily solvate the nonpolar hydrocarbon structure of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High / Miscible | Similar aromatic structures lead to strong van der Waals interactions and favorable mixing.[1][2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | Ethers are effective solvents for many nonpolar and moderately polar compounds.[1] |

| Halogenated Solvents | Dichloromethane, Chloroform | High / Miscible | These solvents can effectively solvate aromatic hydrocarbons. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | While more polar than alkanes, these solvents are generally capable of dissolving substituted styrenes.[1] |

| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, esters provide a balance of polarity that allows for the solvation of aromatic compounds.[1] |

| Alcohols | Ethanol, Methanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group reduces miscibility. Solubility is expected to be higher in longer-chain alcohols (e.g., butanol) and lower in short-chain alcohols (e.g., methanol).[1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents makes them less ideal for solvating nonpolar hydrocarbons. |

| Water | Water (H₂O) | Very Low / Immiscible | The high polarity and strong hydrogen-bonding network of water prevent the solvation of the nonpolar this compound molecule. An estimated water solubility is 35.29 mg/L at 25 °C.[3] |

Experimental Protocol for Solubility Determination

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, hexane)

-

Analytical balance

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Quantitative analysis instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)

Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the chosen solvent. An "excess amount" ensures that undissolved solute will remain after equilibrium is reached.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. Gentle agitation helps to accelerate this process.

-

Phase Separation and Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid transferring any undissolved material, immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Record the mass of the extracted saturated solution. Dilute the sample to a suitable concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or UV-Vis spectroscopy).

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = (Mass of solute in sample / Mass of solvent in sample) x 100

The mass of the solute is determined from the concentration measured by the analytical instrument, and the mass of the solvent is the difference between the total mass of the sample and the mass of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method described above for determining solubility.

Caption: Workflow for determining the solubility of this compound.

References

Health and safety information for 2,3-Dimethylstyrene handling

An In-depth Technical Guide to the Safe Handling of 2,3-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound, intended for use by professionals in research and development environments. The following sections detail the hazards, protective measures, emergency procedures, and physical properties of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | [1][7][8][9] |

| Molecular Weight | 132.21 g/mol | [1][7][8] |

| Appearance | Clear, colorless liquid | [4][6][10] |

| Boiling Point | 193.1 °C @ 760 mmHg (estimated) | [7][9][11] |

| Flash Point | 62.6 °C (145.0 °F) (estimated) | [7][9][11] |

| Density | 0.893 g/cm³ | [7] |

| Solubility in Water | 35.29 mg/L @ 25 °C (estimated) | [9][11] |

| Vapor Pressure | 0.659 mmHg @ 25 °C (estimated) | [9][11] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][4][12][13]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][2][4][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[2][3][14]

-

Wear appropriate personal protective equipment (PPE).[1][3][12][13]

Storage:

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for preventing exposure.

| Control | Specification | Source |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use of local exhaust ventilation is recommended. Eyewash stations and safety showers must be close to the workstation.[1][4][17] | |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][4][17] | |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][3][12][17] | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[3] Under normal use with adequate ventilation, respiratory protection may not be needed.[1][2] | |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[1][3][13] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4][6] | |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][4][6] | |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][12] | |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][16] |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][6][16] Water mist can be used to cool closed containers.[2]

-

Specific Hazards: The substance is a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][3]

Accidental Release:

-

Personal Precautions: Remove all sources of ignition.[1][6] Ensure adequate ventilation.[3] Avoid contact with the substance.[16]

-

Environmental Precautions: Prevent the product from entering drains.[1][16]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[1][6] Collect the spilled material into a suitable, closed container for disposal.[1][6]

Toxicological Information and Experimental Protocols

Experimental Protocols: Detailed experimental methodologies for the toxicological data cited in the safety data sheets are not publicly available. This information is typically held by the manufacturers and regulatory agencies that conduct the testing.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2,4-Dimethylstyrene | C10H12 | CID 16694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound [webbook.nist.gov]

- 9. 2,3-dimethyl styrene [flavscents.com]

- 10. echemi.com [echemi.com]

- 11. 2,3-dimethyl styrene, 40243-75-2 [thegoodscentscompany.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. cdn.chemservice.com [cdn.chemservice.com]

- 15. cdmsweb.3m.com [cdmsweb.3m.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. th.dow.com [th.dow.com]

An In-depth Technical Guide to the Thermal Properties of Poly(2,3-dimethylstyrene)

An extensive review of available scientific literature did not yield specific quantitative data on the thermal properties of poly(2,3-dimethylstyrene). While a wealth of information exists for polystyrene and its various isomers, detailed experimental values for the glass transition temperature (Tg) and thermal decomposition characteristics of poly(this compound) remain elusive.

This guide, therefore, provides a comprehensive overview of the expected thermal behavior of poly(this compound) based on the established principles of polymer science and the known properties of structurally similar polymers. It also outlines the standard experimental protocols used to determine these thermal properties, offering a framework for researchers and scientists to conduct their own analyses.

Expected Thermal Properties

The thermal properties of a polymer are fundamentally influenced by its molecular structure, including chain stiffness, intermolecular forces, and molecular weight. For poly(this compound), the presence of two methyl groups on the phenyl ring in ortho and meta positions is expected to significantly impact its thermal behavior compared to unsubstituted polystyrene.

Glass Transition Temperature (T_g)

The glass transition temperature is a critical thermal property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The T_g_ is influenced by factors that affect chain mobility.

For poly(this compound), the two methyl groups are expected to increase steric hindrance and restrict the rotational freedom of the phenyl rings and the polymer backbone. This increased rigidity would likely lead to a higher glass transition temperature compared to unsubstituted polystyrene (Tg ≈ 100 °C).

To provide context, the glass transition temperatures of other polydimethylstyrene isomers are presented in Table 1. It is important to note that the relative positions of the methyl groups have a pronounced effect on the T_g_.

Table 1: Glass Transition Temperatures of Polydimethylstyrene Isomers

| Polymer | Glass Transition Temperature (°C) |

| Poly(2,4-dimethylstyrene) | 112 |

| Poly(2,5-dimethylstyrene) | 143 |

| Poly(3,5-dimethylstyrene) | 104 |

| Poly(this compound) | Data not available |

Note: The values for the isomers are provided for comparative purposes. The T_g_ of poly(this compound) would need to be determined experimentally.

Melting Temperature (T_m)

Poly(this compound) is expected to be an amorphous polymer, similar to atactic polystyrene. Therefore, it is not expected to exhibit a sharp melting point (T_m_). The random arrangement of the bulky dimethyl-substituted phenyl groups along the polymer chain would prevent the formation of a crystalline structure.

Thermal Decomposition

Thermal decomposition is the process by which a polymer breaks down at elevated temperatures. The stability of a polymer against thermal degradation is a crucial factor for its processing and application. The thermal decomposition of polystyrene and its derivatives is typically studied using thermogravimetric analysis (TGA).

The introduction of methyl groups on the phenyl ring can influence the thermal stability of the polymer. While electronic effects of the methyl groups might slightly alter the bond dissociation energies, steric hindrance could also play a role in the degradation mechanism. Generally, polystyrene degrades via random chain scission followed by depolymerization to the monomer and other volatile products. The decomposition of poly(para-substituted styrene)s has been shown to be influenced by the nature of the substituent.[1] It is reasonable to assume that poly(this compound) will also primarily yield its corresponding monomer, this compound, upon thermal degradation. The onset temperature of decomposition would need to be determined experimentally via TGA.

Experimental Protocols for Thermal Analysis

To obtain the specific thermal properties of poly(this compound), the following standard experimental techniques would be employed.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination

Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of a polymer.

Methodology:

-

Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical procedure involves:

-

An initial heating scan to erase any previous thermal history.

-

A controlled cooling scan.

-

A second heating scan at a constant rate (e.g., 10 °C/min or 20 °C/min) through the expected glass transition region.[2]

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow signal in the DSC thermogram. The T_g_ is typically determined as the midpoint of this transition.

Logical Workflow for DSC Analysis:

Caption: Workflow for determining the glass transition temperature using DSC.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the thermal stability and decomposition profile of a polymer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of poly(this compound) (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[1]

-

Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or air/oxygen for oxidative degradation studies.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 600 °C or higher) until the sample is completely decomposed.[1]

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined from this plot.

Logical Workflow for TGA Analysis:

Caption: Workflow for determining the thermal decomposition profile using TGA.

Conclusion

While specific experimental data for the thermal properties of poly(this compound) are not currently available in the public literature, this guide provides a scientifically grounded estimation of its behavior and detailed protocols for its experimental determination. The presence of the 2,3-dimethyl substitution on the styrene (B11656) monomer is expected to increase the glass transition temperature due to increased steric hindrance. The polymer is anticipated to be amorphous and to decompose primarily into its monomer at elevated temperatures. The provided experimental workflows for DSC and TGA offer a clear path for researchers to obtain the precise thermal characteristics of this polymer, which are essential for its potential application in various scientific and industrial fields, including drug development where thermal stability can be a critical parameter.

References

Navigating the Landscape of 2,3-Dimethylstyrene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2,3-Dimethylstyrene (B1265930), a substituted aromatic monomer. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on suppliers, physicochemical properties, and synthetic methodologies. While specific biological applications for this compound are not widely documented, this guide explores potential avenues based on the known reactivity of styrenic compounds.

Commercial Availability and Suppliers

The commercial availability of this compound appears to be limited, with few suppliers explicitly listing it in their catalogs. While some chemical directories indicate its production, specific details regarding purity, available quantities, and pricing are not readily accessible. Researchers seeking to procure this compound may need to engage with custom synthesis services or inquire with suppliers of fine and specialty chemicals.

One directory, LookChem, suggests that this compound has reached commercial mass production and lists the availability from seven raw material suppliers, though these suppliers are not individually named.[1] Another resource, Local Pharma Guide, lists a contact in India for this compound (CAS No. 40243-75-2) but does not provide further details on suppliers or product specifications.[2]

Researchers are advised to contact chemical suppliers specializing in aromatic compounds and custom synthesis to inquire about the availability of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in research and development. The following table summarizes key properties, with comparative data for other dimethylstyrene isomers provided for context.

| Property | This compound | 2,4-Dimethylstyrene | 2,5-Dimethylstyrene | Reference |

| CAS Number | 27576-03-0 | 2234-20-0 | 2039-89-6 | [1] |

| Molecular Formula | C₁₀H₁₂ | C₁₀H₁₂ | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.21 g/mol | 132.21 g/mol | 132.20 g/mol | [1] |

| Boiling Point | 193.1 °C at 760 mmHg | 73-74 °C at 10 mmHg | 71-72 °C at 10 mmHg | [1][3] |

| Flash Point | 62.6 °C | 60 °C | - | [1][3] |

| Density | 0.893 g/cm³ | 0.906 g/mL at 25 °C | 0.904 g/mL at 25 °C | [1][3] |

| Refractive Index | - | n20/D 1.543 | n20/D 1.539 | [3] |

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A plausible synthetic route to this compound is the Wittig reaction, a widely used method for forming alkenes from carbonyl compounds. This protocol outlines a general procedure starting from the commercially available precursor, 2,3-dimethylbenzaldehyde (B27725).

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2,3-Dimethylbenzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.05 eq) dropwise to the suspension via the dropping funnel over 30 minutes. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent.

Caption: Proposed Wittig synthesis of this compound.

Radical Polymerization of this compound

Styrenic monomers are readily polymerized via free radical polymerization. The following is a general protocol for the bulk polymerization of this compound.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Toluene or other suitable solvent (optional, for solution polymerization)

-

Methanol (for precipitation)

Procedure:

-

Initiator Dissolution: Dissolve the desired amount of initiator (e.g., 0.1-1 mol% relative to the monomer) in the this compound monomer. If performing a solution polymerization, dissolve both the monomer and initiator in the chosen solvent.

-

Degassing: Degas the monomer/initiator mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (typically 60-80 °C for AIBN, 80-95 °C for BPO) under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature for a set period (e.g., 2-24 hours) to achieve the desired conversion. The viscosity of the solution will increase as the polymer forms.

-

Termination and Precipitation: Cool the reaction mixture to room temperature. If the polymer is a solid at room temperature, it can be directly isolated. If it is a viscous liquid or in solution, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Caption: General mechanism of radical polymerization.

Potential Applications in Drug Development: A Conceptual Workflow

While no specific applications of this compound in drug development have been identified in the literature, polymers derived from styrene (B11656) and its derivatives have been explored for drug delivery applications. Polystyrene-based materials can be formulated into nanoparticles, microspheres, and other matrices for the controlled release of therapeutic agents. The dimethyl substitution on the aromatic ring of this compound would be expected to increase the hydrophobicity and potentially alter the degradation and drug release kinetics of the resulting polymer compared to polystyrene.

The following diagram illustrates a conceptual workflow for the development of a polymer-based drug delivery system, a potential application for novel polymers derived from monomers like this compound.

Caption: Conceptual drug development workflow for a polymer-based system.

Conclusion

This compound represents a specialty monomer with limited but acknowledged commercial availability. For researchers in materials science and drug development, obtaining this compound may require dedicated sourcing efforts. The synthetic protocols provided offer a foundation for its laboratory-scale preparation. While direct biological applications are yet to be extensively reported, the exploration of polymers derived from this compound for applications such as drug delivery presents a potential area for future research, building upon the established utility of other styrenic polymers. This guide serves as a starting point for scientists and researchers interested in the unique properties and potential of this dimethyl-substituted styrene monomer.

References

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of 2,3-Dimethylstyrene

Introduction

2,3-Dimethylstyrene (B1265930) is a substituted styrene (B11656) monomer that can undergo free-radical polymerization to produce poly(this compound). This polymer is of interest to researchers due to its unique thermal and mechanical properties, which differ from polystyrene due to the presence of the methyl groups on the aromatic ring. These substitutions can influence the polymer's glass transition temperature, solubility, and degradation characteristics. This document provides detailed protocols for the synthesis of poly(this compound) via free-radical polymerization, targeting researchers in polymer chemistry, materials science, and drug development who may utilize such polymers for various applications, including as encapsulants, matrices for controlled release, or specialty plastics.

The polymerization of vinyl monomers, such as this compound, is typically initiated by the decomposition of a free-radical initiator, which can be induced by heat or light.[1][2] The choice of initiator and reaction conditions (e.g., temperature, solvent, and monomer concentration) can significantly impact the molecular weight, polydispersity, and, consequently, the material properties of the resulting polymer.[3] Common initiators for free-radical polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides, like benzoyl peroxide (BPO).[][5] The polymerization can be carried out in bulk, solution, or emulsion systems.[6][7]

This application note details two primary protocols: a bulk polymerization method and a solution polymerization method for this compound. It also outlines standard procedures for the characterization of the synthesized polymer.

Data Presentation

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of Substituted Styrenes

| Parameter | Bulk Polymerization | Solution Polymerization | Emulsion Polymerization |

| Monomer | 2,4-Dimethylstyrene[6] | Dimethyl-substituted phenylcyanoacrylates/Styrene[8] | 2,4-Dimethylstyrene[6] |

| Initiator | Benzoyl Peroxide[6] | 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)[8][9] | Potassium Persulfate & Benzoyl Peroxide[6] |

| Initiator Conc. | Not specified, but typically 0.1-1 mol% | 0.12 mol/L[8] | 0.6 parts BPO in monomer, 80 parts 0.1% KPS in aqueous phase[6] |

| Solvent | None | Toluene[8][9] | Water[6] |

| Temperature | 90-120 °C[6] | 70 °C[8][9] | 100 °C[6] |

| Time | Several hours to days[6] | Predetermined time, e.g., 30 min[8] | 24 hours[6] |

| Stirring | Optional, may become difficult | Required | Required |

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol describes the polymerization of this compound without a solvent, which typically yields a high-purity polymer.

Materials:

-

This compound (inhibitor removed)

-

Benzoyl peroxide (BPO) or 2,2'-Azobis(isobutyronitrile) (AIBN)

-

Nitrogen or Argon gas

-

Schlenk flask or heavy-walled glass tube

-

Magnetic stirrer and stir bar (optional)

-

Heating mantle or oil bath with temperature controller

-

Vacuum oven

Procedure:

-

Monomer Preparation: The inhibitor in this compound (typically 4-tert-butylcatechol) must be removed prior to polymerization. This is achieved by washing the monomer with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., magnesium sulfate), and then distilling under reduced pressure.

-

Reaction Setup: Place a magnetic stir bar (optional) into a clean, dry Schlenk flask or a heavy-walled glass tube.

-

Charging the Reactor: Add the purified this compound monomer to the reaction vessel. Then, add the free-radical initiator (e.g., BPO or AIBN, typically 0.1-1 mol% relative to the monomer).

-

Degassing: Seal the reaction vessel and subject it to several cycles of vacuum and backfill with an inert gas (nitrogen or argon) to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 80-90°C for BPO or 60-70°C for AIBN).[10] The viscosity of the reaction mixture will increase as the polymerization proceeds.[10] The reaction can be left to proceed for several hours to a full day.

-

Isolation of Polymer: After the desired reaction time, cool the vessel to room temperature. The resulting polymer will likely be a solid, glassy material.[10] Break the glass tube or carefully remove the solid polymer from the flask.

-

Purification: Dissolve the crude polymer in a suitable solvent (e.g., toluene (B28343) or tetrahydrofuran (B95107) (THF)). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved to remove any residual monomer and solvent.

Protocol 2: Solution Polymerization of this compound

This method is advantageous for better temperature control and lower viscosity of the reaction medium.

Materials:

-

This compound (inhibitor removed)

-

1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or AIBN

-

Anhydrous toluene

-

Methanol

-

Nitrogen or Argon gas

-

Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and a rubber septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Vacuum oven

Procedure:

-

Monomer and Solvent Preparation: Prepare the inhibitor-free this compound as described in Protocol 1. Ensure the toluene is anhydrous.

-

Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Place a magnetic stir bar in the flask.

-

Charging the Reactor: Under a positive flow of nitrogen, add the desired amount of anhydrous toluene to the flask. Then, add the purified this compound monomer, followed by the initiator (e.g., ABCN).[8][9] A typical monomer concentration is in the range of 1-3 M.

-

Degassing: Bubble nitrogen gas through the solution for 20-30 minutes to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for ABCN) with constant stirring.[8][9] Allow the polymerization to proceed for the desired amount of time.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly pouring the solution into a large volume of methanol with vigorous stirring.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60-80°C to a constant weight.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and the structure of the polymer. The disappearance of the vinyl C=C stretching peak from the monomer and the appearance of characteristic polystyrene backbone peaks would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[10]

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[11]

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[11]

Mandatory Visualization

Caption: Experimental workflow for the free-radical polymerization of this compound.

Caption: General mechanism of free-radical polymerization.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. US2555298A - Dimethylstyrene polymers and process of producing same - Google Patents [patents.google.com]

- 7. Free Radical Initiators [sigmaaldrich.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ijcrt.org [ijcrt.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Anionic Polymerization of 2,3-Dimethylstyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful chain-growth polymerization technique that proceeds via an active anionic center. This method is particularly advantageous for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-group functionalities. The "living" nature of anionic polymerization, where termination and chain-transfer reactions are virtually absent in a highly pure system, allows for the synthesis of block copolymers and other complex polymer architectures.

2,3-Dimethylstyrene (B1265930) is a substituted styrene (B11656) monomer that can be polymerized via anionic methods to produce poly(this compound). The presence of two methyl groups on the phenyl ring can influence the polymerization kinetics and the properties of the resulting polymer compared to unsubstituted styrene. These application notes provide a detailed overview of the techniques and protocols for the anionic polymerization of this compound.

Core Principles of Anionic Polymerization

The anionic polymerization of vinyl monomers like this compound typically involves three main steps:

-

Initiation: This step involves the addition of a nucleophilic initiator, commonly an organolithium compound such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to the monomer. The initiator adds to the vinyl group of the monomer, creating a carbanionic active center.

-

Propagation: The newly formed carbanion attacks another monomer molecule in a sequential manner, leading to the growth of the polymer chain. This process continues until all the monomer is consumed.

-

Termination: In a "living" anionic polymerization, there is no inherent termination step. The polymerization is terminated by the intentional addition of a quenching agent, such as methanol (B129727) or water, which protonates the carbanionic chain end.